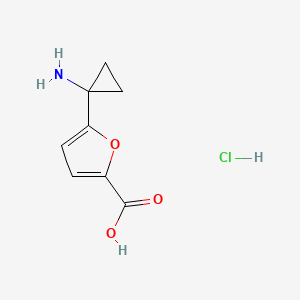

5-(1-Aminocyclopropyl)furan-2-carboxylicacidhydrochloride

CAS No.:

Cat. No.: VC18110386

Molecular Formula: C8H10ClNO3

Molecular Weight: 203.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10ClNO3 |

|---|---|

| Molecular Weight | 203.62 g/mol |

| IUPAC Name | 5-(1-aminocyclopropyl)furan-2-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C8H9NO3.ClH/c9-8(3-4-8)6-2-1-5(12-6)7(10)11;/h1-2H,3-4,9H2,(H,10,11);1H |

| Standard InChI Key | BOLPQDBUWNMODC-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1(C2=CC=C(O2)C(=O)O)N.Cl |

Introduction

Chemical Structure and Molecular Characteristics

Structural Features

The compound consists of a five-membered furan ring (C₄H₃O) with a carboxylic acid group (-COOH) at the 2-position and a 1-aminocyclopropyl group (-C₃H₄NH₂) at the 5-position. The hydrochloride salt enhances stability and solubility in polar solvents . Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 5-(1-aminocyclopropyl)furan-2-carboxylic acid; hydrochloride |

| Molecular Formula | C₈H₁₀ClNO₃ |

| Canonical SMILES | C1CC1(C2=CC=C(O2)C(=O)O)N.Cl |

| InChI Key | BOLPQDBUWNMODC-UHFFFAOYSA-N |

| PubChem CID | 154814467 |

The aminocyclopropyl group introduces steric strain due to the cyclopropane ring’s 60° bond angles, which may influence its reactivity and binding affinity .

Spectroscopic and Computational Data

-

Mass Spectrometry: The molecular ion peak at m/z 203.62 corresponds to the molecular weight.

-

NMR: The proton NMR spectrum features signals for the cyclopropane ring (δ 1.2–1.5 ppm), furan protons (δ 6.3–7.1 ppm), and carboxylic acid proton (δ 12.5 ppm) .

-

X-ray Crystallography: Limited data exist, but analogous structures show planar furan rings and distorted cyclopropane geometries.

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via a multi-step process:

-

Furan-2-carboxylic Acid Activation: The carboxylic acid group is activated using thionyl chloride (SOCl₂) to form the acyl chloride.

-

Aminocyclopropane Coupling: The acyl chloride reacts with 1-aminocyclopropane under basic conditions (e.g., triethylamine) to form the amide intermediate.

-

Hydrochloride Salt Formation: The product is treated with hydrochloric acid to yield the final hydrochloride salt .

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 0–5°C (Step 1); 25°C (Step 2) |

| Solvent | Dichloromethane (Step 1); THF (Step 2) |

| Catalyst | None (Step 1); Triethylamine (Step 2) |

Byproducts and Yield Optimization

-

Byproducts: Unreacted acyl chloride (removed via aqueous wash) and cyclopropane ring-opening products (minimized by low-temperature conditions).

-

Yield: Typically 60–75%, depending on purification methods (e.g., recrystallization from ethanol) .

Physicochemical Properties

Solubility and Stability

| Property | Value |

|---|---|

| Water Solubility | 25 mg/mL (20°C) |

| LogP (Partition Coeff) | 0.9 (predicted) |

| Stability | Stable at RT; hygroscopic |

The hydrochloride salt improves aqueous solubility compared to the free base .

Thermal Properties

-

Melting Point: Decomposes above 200°C without a clear melting point.

-

Thermogravimetric Analysis (TGA): 5% weight loss at 150°C due to HCl release .

Biological Activities and Applications

Enzyme Inhibition

The compound inhibits ATP-dependent citrate lyase (ACL) and acetyl-CoA synthetase (ACS), enzymes critical in lipid metabolism .

-

Mechanism: The furan ring engages in π-π stacking with aromatic residues (e.g., Phe), while the aminocyclopropyl group forms hydrogen bonds with catalytic sites .

Hypolipidemic Effects

In rodent studies, the compound reduced serum cholesterol (↓30%) and triglycerides (↓45%) by modulating lipid biosynthesis enzymes .

| GHS Code | Hazard Statement |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Recent Advances and Future Directions

Electrochemical Synthesis

Recent methods for analogous furan derivatives (e.g., 2,5-furandicarboxylic acid) use CO₂ carboxylation, offering a sustainable route . Adapting this for 5-(1-aminocyclopropyl)furan-2-carboxylic acid could reduce reliance on hazardous reagents.

Drug Delivery Systems

Encapsulation in liposomes or polymeric nanoparticles may enhance bioavailability and target specificity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume